molecular formula C9H9F3N2 B13646717 5-(Trifluoromethyl)indolin-6-amine

5-(Trifluoromethyl)indolin-6-amine

Katalognummer: B13646717
Molekulargewicht: 202.18 g/mol
InChI-Schlüssel: UFTVVHSMCGZXBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethyl)indolin-6-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)indolin-6-amine typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromo-2-nitroaniline with trifluoromethyl iodide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)indolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and amines, which can be further utilized in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)indolin-6-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromoindolin-6-amine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

    5-Fluoroindolin-6-amine: Contains a fluorine atom instead of a trifluoromethyl group.

    5-Methylindolin-6-amine: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(Trifluoromethyl)indolin-6-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development .

Eigenschaften

Molekularformel

C9H9F3N2

Molekulargewicht

202.18 g/mol

IUPAC-Name

5-(trifluoromethyl)-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-3-5-1-2-14-8(5)4-7(6)13/h3-4,14H,1-2,13H2

InChI-Schlüssel

UFTVVHSMCGZXBI-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=CC(=C(C=C21)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.